Scutellarein

概要

説明

スクテラレインは、フラボノイドの一種であるフラボンであり、さまざまな薬用植物、特にScutellaria属に見られます。 抗炎症作用、抗酸化作用、抗がん作用など、幅広い薬理作用で知られています 。 スクテラレインは、植物エゾノコギリソウから得られるスクテラリンの重要な体内代謝物でもあります .

準備方法

合成経路と反応条件

スクテラレインは、3,4,5-トリメトキシフェノールから、アセチル化、アルドール化、環化、加水分解を含む一連の反応によって合成できます 。 別の方法では、ベンジルブロミドを使用してC-7のアセチル基を選択的に置換し、続いてC-4'のヒドロキシル基を保護し、その後メチル化を行います .

工業生産方法

スクテラレインの具体的な工業生産方法は広く文書化されていませんが、合成は通常、工業生産に拡大できる標準的な有機合成技術を伴います。 重要なステップには、官能基の保護と脱保護、および収率と効率を向上させるための触媒の使用が含まれます .

化学反応の分析

Synthetic Pathways

The synthesis of scutellarein can be achieved through several chemical reactions. A practical synthesis method has been developed that involves a five-step reaction sequence:

-

Reduction : The starting material, 2,6-dimethoxy-1,4-benzoquinone, is reduced using sodium dithionite in an aqueous solution to yield the corresponding quinol.

-

Friedel-Crafts Acetylation : The quinol is then treated with acetic anhydride and boron trifluoride in chloroform at elevated temperatures to produce an acetylated compound.

-

Claisen-Schmidt Condensation : This acetylated compound undergoes condensation with p-methoxybenzaldehyde at room temperature to form a chalcone derivative.

-

Oxidative Cyclization : The chalcone is subjected to oxidative cyclization in dimethyl sulfoxide with iodine as a catalyst to yield the desired intermediate.

-

Demethylation : Finally, the intermediate undergoes demethylation using pyridine hydrochloride under nitrogen atmosphere to produce this compound .

Reduction Mechanism

The reduction of benzoquinone to quinol involves nucleophilic attack by the hydride donor (sodium dithionite), leading to the formation of a stable intermediate that subsequently rearranges to yield the desired product.

Friedel-Crafts Acetylation

In this step, the electrophilic aromatic substitution mechanism facilitates the introduction of an acetyl group onto the aromatic ring of the quinol derivative, significantly enhancing its reactivity for subsequent reactions.

Claisen-Schmidt Condensation

This reaction involves the formation of a chalcone through an aldol-type condensation mechanism where the enolate ion generated from one reactant attacks the carbonyl carbon of another.

Oxidative Cyclization

The oxidative cyclization step is crucial for forming the chromenone structure characteristic of flavones like this compound. The iodine acts as an oxidizing agent facilitating this transformation.

Demethylation Process

Demethylation under acidic conditions leads to the final structure of this compound by removing methoxy groups selectively while maintaining the integrity of other functional groups.

科学的研究の応用

Anti-inflammatory Applications

Scutellarein exhibits significant anti-inflammatory effects, particularly in respiratory conditions. Research has demonstrated that this compound can suppress the production of reactive oxygen species (ROS) and inflammatory mediators in human bronchial epithelial cells exposed to lipopolysaccharides (LPS) . The compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses, thereby reducing pro-inflammatory cytokine levels.

Case Study: Acute Lung Injury

A study investigated the effects of this compound in a mouse model of acute lung injury induced by LPS. The results indicated that this compound treatment significantly ameliorated lung inflammation and oxidative stress markers, suggesting its potential as a therapeutic agent for infectious respiratory inflammation .

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer types. It induces apoptosis and inhibits proliferation, migration, and invasion in ovarian cancer cells by modulating the EZH2/FOXO1 signaling pathway .

Case Study: Ovarian Cancer

In vitro studies using A2780 and SKOV-3 ovarian cancer cell lines revealed that this compound effectively reduced cell viability and migration. The compound was shown to downregulate EZH2 expression, which is often overexpressed in cancer tissues, thereby promoting tumor suppression .

Antioxidant Effects

As an antioxidant, this compound protects cells from oxidative damage by scavenging free radicals and enhancing the body's antioxidant defenses. It has been shown to inhibit lipid peroxidation and reduce malondialdehyde (MDA) levels in cellular models .

Case Study: Cerebral Ischemia

Research indicates that this compound provides protective effects against focal cerebral ischemia/reperfusion injury. In animal models, it significantly reduced brain injury markers and improved neurological outcomes, highlighting its potential for neuroprotective applications .

Reproductive Health

Recent studies have explored the effects of this compound on human sperm function. It was found to enhance sperm motility by increasing intracellular calcium levels and promoting protein tyrosine phosphorylation, both essential for sperm capacitation .

Case Study: Human Sperm Function

In vitro experiments demonstrated that treatment with this compound at various concentrations significantly improved sperm capacitation rates compared to control groups. This suggests potential applications in enhancing male fertility .

Summary of Applications

作用機序

スクテラレインは、さまざまな分子標的および経路を通じてその効果を発揮します。

類似化合物との比較

スクテラレインは、以下のような他のフラボノイドに似ています。

スクテラリン: スクテラレインのグルクロン酸抱合体であり、体内ではスクテラレインに加水分解されます.

バイカレイン: Scutellaria属に見られる別のフラボンであり、抗炎症作用と抗酸化作用で知られています.

アピゲニン: 抗炎症作用と抗がん作用が類似したフラボンです.

独自性

スクテラレインは、スクテラリンと比較して生体利用率が高く、特に神経保護作用と抗炎症作用において強力な薬理作用を持つため、独自性があります .

生物活性

Scutellarein, a flavone derivative primarily found in the plant Scutellaria baicalensis, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-cancer, and neuroprotective effects, as well as its potential applications in treating ischemic cerebrovascular diseases.

This compound is known to be a metabolite of scutellarin, which exhibits poor solubility and bioavailability. To enhance its properties, various derivatives of this compound have been synthesized. For instance, sulfonated derivatives have been developed to improve solubility and bioactivity, demonstrating significant potential for therapeutic applications in ischemic conditions .

Antioxidant Activity

The antioxidant activity of this compound has been extensively studied. It has shown strong scavenging abilities against various free radicals, including DPPH and ABTS radicals. In vitro studies indicate that this compound protects neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2), highlighting its potential as a neuroprotective agent .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 12.5 | |

| ABTS Scavenging | 15.0 | |

| H2O2-Induced Cytotoxicity (PC12 Cells) | Protective Effect |

Anti-Cancer Properties

This compound exhibits notable anti-cancer properties across several cancer cell lines. Research indicates that it induces apoptosis in various types of cancer cells, including Jurkat (T-cell leukemia), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). Derivatives with specific modifications have shown enhanced antiproliferative effects compared to this compound itself.

Table 2: Anti-Cancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Jurkat | 20.0 | |

| Derivative 6a | Jurkat | 1.80 | |

| Derivative 6a | HCT-116 | 11.50 | |

| Derivative 6a | MDA-MB-231 | 53.91 |

The presence of specific functional groups appears to enhance the anti-cancer activity of this compound derivatives, indicating that structural modifications can significantly influence their efficacy .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly against neurodegenerative diseases. Studies reveal that it can mitigate neurotoxicity in neuronal cell models, suggesting its potential use in treating conditions like Alzheimer's disease and Parkinson's disease . The compound's ability to reduce oxidative stress and inflammation is crucial for its neuroprotective role.

Case Studies and Clinical Relevance

Research on this compound has laid the groundwork for its application in clinical settings. For instance, studies have explored its use in treating ischemic cerebrovascular diseases due to its anticoagulant and antioxidant properties. A notable case study involved synthesizing this compound derivatives that exhibited improved biological activity compared to the parent compound, reinforcing the need for further investigation into their clinical applications .

特性

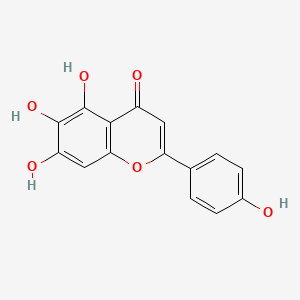

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZRQGOGOXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200946 | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-53-3 | |

| Record name | Scutellarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。